Product packaging for Bevantolol, (R)-(Cat. No.:CAS No. 135531-40-7)

Bevantolol, (R)-

Cat. No.: B592584
CAS No.: 135531-40-7
M. Wt: 345.439
InChI Key: HXLAFSUPPDYFEO-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Beta-Adrenergic Receptor Modulators Research

The journey into understanding beta-adrenergic receptor modulators began with postulations by W. B. Cannon in 1933 about two sympathins involved in excitatory and inhibitory responses. wikipedia.org However, it was Raymond Ahlquist's 1948 publication that established the concept of distinct alpha and beta receptors for adrenaline, categorizing them based on their functional effects. researchgate.netrevespcardiol.orgrevespcardiol.org This pivotal work laid the groundwork for the development of drugs that could selectively target these receptors.

The concept of specific receptors binding to drugs was first proposed by John Newport Langley in the early 1900s. researchgate.netkarger.com Following Ahlquist's discovery, the first beta-blocker, dichloroisoproterenol (B1670464) (DCI), was synthesized by Eli Lilly Laboratories in 1958. wikipedia.orgresearchgate.net This discovery provided the proof of principle for the existence of beta-receptors. nih.gov Sir James Black later revolutionized cardiovascular therapy in the late 1950s by developing propranolol (B1214883), the first clinically approved beta-blocker, a milestone that earned him the Nobel Prize in 1988. revespcardiol.orgrevespcardiol.orgnih.gov This marked a significant advance in pharmacotherapy, highlighting the role of the sympathetic nervous system in various diseases. nih.gov

Evolution of Stereoselective Pharmacological Inquiry for Beta-Blockers

The initial development of beta-blockers often involved the use of racemic mixtures, which contain equal amounts of two enantiomers. However, the growing understanding of the three-dimensional nature of drug-receptor interactions led to a more focused inquiry into the pharmacological properties of individual enantiomers. It became evident that the biological activity of chiral drugs, including beta-blockers, often resides predominantly in one enantiomer. chapman.edu

This understanding of stereochemistry is crucial, as the different spatial arrangements of enantiomers lead to different interactions with chiral biological molecules like receptors and enzymes. mdpi.com For many beta-blockers, the (S)-enantiomer is significantly more active in blocking beta-adrenoceptors than the (R)-enantiomer. chapman.edumdpi.com For instance, the (S)-(-)-isomer of propranolol is 60 to 100 times more active than its (R)-(+)-counterpart. mdpi.com This stereoselectivity extends to pharmacokinetics, with potential differences in absorption, distribution, metabolism, and excretion between enantiomers. mdpi.comchildrensmercy.org The development of techniques for stereoselective synthesis and chromatographic separation has been instrumental in allowing researchers to study the distinct properties of each enantiomer. mdpi.comresearchgate.net

Scope and Objectives of Current Research Paradigms Pertaining to (R)-Bevantolol

Current research on (R)-Bevantolol is guided by several research paradigms, which are frameworks that dictate how research is conducted based on assumptions about reality and knowledge. researchgate.neted.govresearchgate.net

Positivist/Post-positivist Paradigm: This paradigm underpins quantitative research aimed at objectively measuring the pharmacological and pharmacokinetic properties of (R)-Bevantolol. ed.govlynettepretorius.com Research within this paradigm would focus on generating precise, quantifiable data on receptor binding affinity, functional activity, and metabolic pathways. The objective is to establish a clear, cause-and-effect understanding of how (R)-Bevantolol interacts with biological systems.

Interpretivist/Constructivist Paradigm: While less common in preclinical pharmacology, this paradigm could be relevant in understanding the broader context of clinical research. researchgate.netlynettepretorius.comhilarispublisher.com It acknowledges the subjective nature of experience and could be used to explore clinicians' or patients' perspectives on therapies involving chiral drugs, though this falls outside the direct investigation of the chemical compound itself.

Pragmatic Paradigm: This paradigm, which often utilizes mixed-methods approaches, is focused on solving specific problems. lynettepretorius.comhilarispublisher.com In the context of (R)-Bevantolol research, a pragmatic approach might involve combining quantitative laboratory data with qualitative insights from researchers to guide further drug development or to understand complex biological responses that are not easily quantifiable.

The primary objective of current research is to elucidate the complete pharmacological profile of (R)-Bevantolol. This includes determining its affinity for various adrenergic and other receptors, its functional effects (agonist, antagonist, or inverse agonist), and its metabolic fate. A key goal is to assess whether (R)-Bevantolol contributes to the therapeutic effects or adverse reactions observed with racemic bevantolol (B1218773). This knowledge is crucial for a comprehensive understanding of bevantolol and could inform the development of future, more targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO4 B592584 Bevantolol, (R)- CAS No. 135531-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135531-40-7

Molecular Formula

C20H27NO4

Molecular Weight

345.439

IUPAC Name

(2R)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m1/s1

InChI Key

HXLAFSUPPDYFEO-QGZVFWFLSA-N

SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of R Bevantolol

Retrosynthetic Analysis of the (R)-Bevantolol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic route. rsc.orgresearchgate.net For (R)-Bevantolol, the primary disconnection is at the ether and secondary amine linkages.

A logical retrosynthetic strategy for aryloxyaminopropanol-type β-blockers like Bevantolol (B1218773) involves disconnecting the molecule into three key fragments: the aromatic phenol (B47542) portion, the three-carbon propanolamine (B44665) backbone, and the amine side chain. researchgate.netcsfarmacie.cz

The key disconnections for (R)-Bevantolol are:

C-N bond disconnection: The secondary amine bond can be disconnected, leading to the (R)-epoxide intermediate, (R)-1-(2,6-dimethylphenoxy)-2,3-epoxypropane, and the primary amine, 2-(3,4-dimethoxyphenyl)ethanamine. This is a common and effective strategy as the epoxide ring opening with the amine is a reliable reaction. researchgate.net

C-O bond disconnection: The ether linkage can be disconnected to yield 3,4-dimethylphenol (B119073) and a chiral (R)-glycidyl derivative or a related three-carbon synthon. This approach relies on the availability of suitable chiral building blocks. researchgate.netcsfarmacie.cz

These disconnections point towards a synthetic strategy that hinges on the creation or use of a chiral three-carbon synthon, which will ultimately define the stereochemistry at the C-2 position of the propanolamine backbone.

Enantioselective Synthesis Strategies for (R)-Bevantolol

Enantioselective synthesis aims to produce a specific enantiomer directly, avoiding the need for resolving a racemic mixture. unila.ac.idnih.gov Several strategies have been explored for the synthesis of enantiomerically pure β-blockers.

Asymmetric Catalysis Approaches in (R)-Bevantolol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. libretexts.orguclm.es For β-blockers, key reactions amenable to asymmetric catalysis include the reduction of ketones and the epoxidation of allylic alcohols. researchgate.netnih.gov

A prominent example is the Sharpless asymmetric epoxidation, which can convert an allylic alcohol into a chiral epoxide with high enantioselectivity. libretexts.orgniscpr.res.in This epoxide can then be converted to the corresponding (R)- or (S)-β-blocker. Another powerful method is the asymmetric hydrogenation of a prochiral ketone precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. uclm.esnih.gov While these methods are powerful for the synthesis of β-blockers in general, specific examples detailing their application for (R)-Bevantolol are not extensively documented in readily available literature.

Chiral Auxiliary-Mediated Synthesis of (R)-Bevantolol Precursors

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. rsc.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed.

One common approach involves the use of chiral oxazolidinones, as developed by Evans, or pseudoephedrine amides. wikipedia.orgharvard.edu These auxiliaries can control the diastereoselective alkylation of an enolate, which can be a key step in constructing the chiral backbone of (R)-Bevantolol. For instance, an acetic acid derivative attached to a chiral auxiliary could be alkylated with a reagent that introduces the aryloxy group, followed by further transformations to yield the target molecule. Another strategy involves the diastereoselective reduction of a ketone bearing a chiral auxiliary. While a powerful tool in asymmetric synthesis, the specific application of chiral auxiliaries for the total synthesis of (R)-Bevantolol is not widely reported in favor of other methods like chiral pool synthesis or resolution. A related concept involves the catalytic formation of a transient chiral auxiliary to direct a subsequent reaction. nih.gov

Biocatalytic Pathways for (R)-Bevantolol Synthesis

Biocatalysis, which uses enzymes or whole microorganisms, is a highly effective method for producing enantiomerically pure compounds due to the high stereoselectivity of enzymes. frontiersin.orgcore.ac.uk For the synthesis of chiral β-blockers, enzymatic kinetic resolution is a common strategy. unila.ac.idmdpi.com

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) can be used to selectively acylate the (S)-enantiomer of a racemic alcohol precursor, allowing for the separation of the unreacted (R)-alcohol. core.ac.uk Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govdiva-portal.org

Enzymes such as lipases from Pseudomonas cepacia or Candida antarctica are frequently used for the resolution of racemic alcohols or esters that are precursors to β-blockers. core.ac.uk These biocatalytic methods offer high enantiomeric excess (ee) under mild reaction conditions.

Biocatalytic Method Enzyme Example Typical Substrate Outcome for (R)-Bevantolol Synthesis
Enzymatic Kinetic Resolution (EKR)Lipase (e.g., from Candida antarctica)Racemic alcohol or ester precursorSelective acylation of the (S)-enantiomer, leaving enriched (R)-alcohol.
Dynamic Kinetic Resolution (DKR)Lipase + Racemization CatalystRacemic alcohol precursorConversion of the entire racemic mixture to the acylated (S)-enantiomer, or vice-versa depending on the enzyme, which can then be converted to the desired (R)-Bevantolol.
Asymmetric ReductionCarbonyl ReductaseProchiral ketone precursorDirect formation of the (R)-alcohol precursor with high enantiomeric excess.

Diastereoselective Synthesis Approaches for (R)-Bevantolol

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains a chiral center, with the existing center influencing the stereochemical outcome of the reaction. This strategy is highly effective when a chiral starting material from the "chiral pool" (naturally occurring enantiopure compounds) is used.

For aryloxyaminopropanol β-blockers, enantiomerically pure precursors like (R)- or (S)-glycidol and their derivatives, or (R)- and (S)-isopropylideneglycerol, are often derived from natural sources like D-mannitol or L-ascorbic acid. researchgate.netcsfarmacie.cz

A common synthetic route involves:

Starting with a commercially available chiral synthon like (S)-glycidyl tosylate.

Opening the epoxide ring with 3,4-dimethylphenol under basic conditions to form a chiral intermediate.

The resulting alcohol is then converted to a good leaving group (e.g., a tosylate or mesylate).

Subsequent reaction with 2-(3,4-dimethoxyphenyl)ethanamine leads to the formation of the target (R)-Bevantolol. The stereochemistry is controlled by the initial choice of the chiral epoxide.

This approach is often preferred in industrial settings due to its reliability and the availability of the chiral starting materials.

Chiral Resolution Techniques for Enantiomeric Enrichment of Bevantolol

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This can be achieved through various methods.

Preferential Crystallization: This technique, also known as resolution by entrainment, can be applied if the racemic compound crystallizes as a conglomerate (a mechanical mixture of separate (R) and (S) crystals). By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that enantiomer can be induced to crystallize out. researchgate.netpharmtech.com Racemic bevantolol hydrochloride has been successfully resolved using this method. researchgate.net The solubility of bevantolol hydrochloride in water and an ethanol-water mixture allows for the design of an effective preferential crystallization process. researchgate.net

Diastereomeric Salt Formation: This classical method involves reacting the racemic base (bevantolol) with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or dibenzoyltartaric acid. unila.ac.id This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of bevantolol can be recovered by treating the diastereomeric salt with a base.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. researchgate.netnih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving β-blockers. mdpi.com A coupled achiral-chiral HPLC method has been developed for the determination of bevantolol enantiomers in human plasma, utilizing a Chiralcel OJ-H column for the enantiomeric separation. nih.gov

Derivatization with a Chiral Reagent: Another chromatographic approach involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. nih.govriss.kr These diastereomers can then be separated on a standard achiral chromatography column. Reagents like (-)-menthyl chloroformate or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) have been used for this purpose with other β-blockers. riss.kr

Resolution Technique Principle Application to Bevantolol Reported Efficiency
Preferential CrystallizationSeeding a supersaturated racemic solution with one enantiomer to induce its crystallization.Racemic bevantolol hydrochloride has been resolved. researchgate.netEffective and robust procedure has been developed. researchgate.net
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent.A common method for resolving racemic amines like bevantolol. unila.ac.idDependent on the choice of resolving agent and crystallization conditions.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.A Chiralcel OJ-H column has been used to separate bevantolol enantiomers. nih.govmdpi.comBaseline separation achieved for analytical purposes. nih.gov

Classical Chiral Resolution Methods

Classical chiral resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method typically involves the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. wikipedia.orgveranova.com The resulting diastereomers, having different physical properties, can then be separated by methods such as crystallization. wikipedia.org

For bevantolol, a preferential crystallization procedure has been successfully employed to resolve the racemic hydrochloride salt. researchgate.net This process relies on the principle that under specific conditions, a supersaturated solution of a racemate can be induced to crystallize one enantiomer preferentially by seeding with a crystal of that same enantiomer. wikipedia.orgresearchgate.net An investigation into the solubility of racemic bevantolol hydrochloride in water and an ethanol-water azeotropic mixture revealed that it forms a conglomerate, which is a prerequisite for successful preferential crystallization. researchgate.net This method has proven to be effective and robust for obtaining both (S)- and (R)-enantiomers with high enantiomeric purity. researchgate.net The enantiomeric purity of the resulting bevantolol can be further enhanced through simple recrystallization. researchgate.net

Chromatographic Enantioseparation of Bevantolol

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. nih.govresearchgate.net The direct separation of bevantolol enantiomers is typically achieved using a chiral stationary phase (CSP). nih.govtandfonline.comdntb.gov.ua

Several types of CSPs have been successfully utilized for the enantioseparation of bevantolol. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most common and effective. researchgate.netdntb.gov.ua For instance, cellulose tris(3,5-dimethylphenylcarbamate) based columns like Chiralcel OD and Chiralpak AD have been used for the baseline separation of bevantolol enantiomers. researchgate.netdntb.gov.ua

Protein-based CSPs, such as α1-acid glycoprotein (B1211001) (AGP), have also demonstrated utility in resolving bevantolol enantiomers. nih.gov Additionally, cyclodextrin-based CSPs have been shown to separate bevantolol enantiomers, where the separation mechanism involves the formation of inclusion complexes and other interactions like hydrogen bonding and π–π interactions. oup.com

The choice of mobile phase composition, including the organic modifier, buffer type, and pH, plays a critical role in achieving optimal separation. tandfonline.com For example, a method using a Chiralpak IB column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer has been developed for the successful separation of bevantolol enantiomers. tandfonline.com Similarly, a mobile phase consisting of n-hexane, ethanol, and diethylamine (B46881) has been used with a Chiralpak IC column. nih.gov

Table 1: Chromatographic Conditions for Enantioseparation of Bevantolol

Chiral Stationary PhaseMobile PhaseDetectionReference
Chiralpak IBAcetonitrile/KH2PO4 bufferUV (259 nm) tandfonline.com
Chiralcel OJ-HNot specifiedNot specified nih.gov
Chiralpak ICn-hexane/ethanol/diethylamineUV (230 nm) nih.gov
Chiral-AGPNot specifiedNot specified nih.gov
β-Cyclodextrin derivativeNot specifiedNot specified oup.com
Cellulose tris(3,5-dimethylphenyl carbamate)Hexane/ethanol/methanol/ethylethanamineNot specified researchgate.net

Optimization of Synthetic Routes for Scalable Production of (R)-Bevantolol

While specific details on the optimization of synthetic routes for the large-scale production of (R)-Bevantolol are not extensively published in the provided search results, general principles of synthetic route optimization can be applied. These include:

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of scalability, reproducibility, and safety compared to traditional batch processes. mdpi.com

Catalytic Methods: Employing catalysts can enhance reaction rates, improve selectivity, and reduce waste.

Process Parameter Optimization: Systematically adjusting reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. nih.gov

For chiral drugs, a key aspect of scalable synthesis is the early introduction of chirality. This can be achieved through asymmetric synthesis, which aims to produce the desired enantiomer selectively from the outset, thereby avoiding the need for resolution at a later stage. nih.gov

Preclinical Pharmacological Characterization and Mechanistic Elucidation of R Bevantolol

Receptor Binding Kinetics and Affinity Profiling of (R)-Bevantolol

The preclinical pharmacological profile of bevantolol (B1218773), a beta-adrenoceptor antagonist, reveals a complex interaction with adrenergic receptors. Its chemical structure, particularly the 3,4-dimethoxyphenyl moiety attached to the terminal amino portion, is credited with its cardioselectivity. nih.gov This structural feature also appears to contribute to its binding affinity at alpha-adrenoceptor sites in vitro, although the in vivo significance of this interaction requires further clarification. nih.gov

Beta-Adrenergic Receptor Subtype Selectivity of (R)-Bevantolol (e.g., β1, β2, β3)

Bevantolol is characterized as a cardioselective beta-adrenoceptor antagonist, indicating a higher affinity for β1-receptors, which are predominantly located in the heart, compared to β2-receptors found in bronchial and vascular smooth muscle. nih.govnih.govnih.gov This selectivity is a key feature of its pharmacological profile. nih.gov Studies have shown that bevantolol is more potent in blocking the chronotropic (heart rate) effects of isoprenaline, a non-selective beta-agonist, than its hypotensive effects, further supporting its β1-selectivity. nih.gov In comparative studies with propranolol (B1214883), a non-selective beta-blocker, bevantolol demonstrated a preferential inhibition of isoproterenol-induced tachycardia in dogs. nih.gov

In a study involving asthmatic patients, bevantolol showed relative β1-adrenoceptor antagonist selectivity. nih.gov While it did cause a decrease in forced expiratory volume in one second (FEV1), the effect was less pronounced than that of propranolol, and the bronchodilatory effect of terbutaline (B1683087) (a β2-agonist) was still observable, albeit shifted to the right on the dose-response curve. nih.gov This suggests that bevantolol has less impact on β2-receptors compared to non-selective beta-blockers. nih.gov The β1-selectivity of bevantolol is considered to be similar to that of atenolol (B1665814) and metoprolol. nih.gov

It is important to note that most aryloxyaminopropanol-based β-blockers are used as racemates. The (S)-enantiomer is typically the more active form at β-adrenergic receptors. mdpi.com

Alpha-Adrenergic Receptor Interactions of (R)-Bevantolol

In addition to its primary action as a β1-selective antagonist, preclinical evidence suggests that bevantolol also interacts with alpha-adrenoceptors. nih.govnih.govnih.gov In vitro studies have shown that bevantolol has binding affinity for alpha-adrenoceptor sites. nih.gov Animal experiments have further indicated both agonist and antagonist effects on alpha-receptors. nih.govdrugbank.com For instance, in pithed rats, bevantolol caused a hypertensive effect that was attenuated by phentolamine, an alpha-blocker, implying a potential alpha-adrenoceptor agonist activity. nih.gov Conversely, bevantolol also potentiated the pressor effects of noradrenaline, which could suggest a blockade of noradrenaline uptake. nih.gov It has been proposed that the 3,4-dimethoxyphenyl moiety of bevantolol is responsible for its affinity at alpha-adrenoceptor sites. nih.gov The clinical significance of these alpha-adrenergic interactions remains an area of ongoing investigation. nih.govnih.gov

Radioligand Binding Studies for (R)-Bevantolol

Radioligand binding assays are a fundamental tool for characterizing the affinity of a drug for its receptor. slideshare.netaston.ac.uk These studies typically involve incubating a radiolabeled ligand with a receptor preparation and measuring the amount of bound radioactivity. slideshare.netsci-hub.se This technique allows for the determination of the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor. sci-hub.se

Competition binding assays, where an unlabeled drug competes with a radioligand for receptor binding, are used to determine the affinity of the unlabeled compound. biorxiv.orgnih.gov The kinetic parameters of ligand binding, such as the association rate constant (kon) and the dissociation rate constant (koff), can also be determined through kinetic binding assays. biorxiv.orgnih.govnih.gov These kinetic parameters provide valuable information about how quickly a drug binds to and dissociates from its target receptor. universiteitleiden.nl

Specific radioligand binding studies for (R)-Bevantolol are referenced in the scientific literature, confirming its interaction with beta-adrenergic receptors. googleapis.comgoogleapis.com These studies are crucial for quantifying its binding affinity and selectivity for different receptor subtypes.

Intracellular Signal Transduction Pathways Modulated by (R)-Bevantolol

As a beta-adrenergic antagonist, (R)-Bevantolol primarily modulates signal transduction pathways initiated by the activation of beta-adrenergic receptors, which are G protein-coupled receptors (GPCRs). wikipedia.orgrevespcardiol.org

Adenylyl Cyclase Modulation and cAMP Generation

The binding of an agonist to a β-adrenergic receptor typically activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase. pneumon.orgfrontiersin.org This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. pneumon.orgfrontiersin.orgnih.gov Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a physiological response. pneumon.org

As a beta-blocker, (R)-Bevantolol antagonizes the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1-adrenergic receptors. drugbank.com This action inhibits the activation of adenylyl cyclase, thereby reducing the generation of cAMP. pneumon.orgmolsoft.com This is the primary mechanism by which bevantolol exerts its effects, such as reducing heart rate. drugbank.com

G-Protein Coupled Receptor Kinase (GRK) and Arrestin Signaling

The signaling of GPCRs is tightly regulated. G protein-coupled receptor kinases (GRKs) play a key role in this regulation by phosphorylating agonist-occupied receptors. wikipedia.orgnih.govfrontiersin.org This phosphorylation event promotes the binding of arrestin proteins to the receptor. nih.govmdpi.com

Arrestin binding has two main consequences: it sterically hinders the coupling of the receptor to G proteins, leading to desensitization of the G protein-mediated signaling pathway, and it can initiate a separate wave of G protein-independent signaling by acting as a scaffold for other signaling proteins. wikipedia.orgnih.govfrontiersin.org The specific GRKs and arrestins involved can vary depending on the receptor and cell type. nih.gov For instance, GRK2 has been identified as a key regulator of GPCR signaling. nih.govembopress.org There is evidence to suggest that some beta-blockers can exhibit "biased agonism," where they preferentially activate one signaling pathway (e.g., arrestin-mediated) over another (G protein-mediated). Research has shown that bevantolol can induce the recruitment of β-arrestin2 at β1-adrenergic receptors. bvsalud.org

Alternative Signaling Pathways (e.g., MAPK, PI3K/Akt)

While direct studies specifically detailing the effects of (R)-Bevantolol on the MAPK and PI3K/Akt signaling pathways are not extensively available in the public domain, the known pharmacological actions of beta-blockers and their interaction with various cellular systems provide a basis for hypothesized involvement. The mitogen-activated protein kinase (MAPK)/extracellular signal kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathways are crucial in regulating a multitude of cellular processes, including survival, proliferation, and apoptosis. mdpi.com

Dysregulation of these pathways is implicated in numerous diseases. mdpi.com For instance, the PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and metabolism, and its abnormal expression is found in many tumors. frontiersin.org Activation of PI3K can trigger the activation of Akt, a critical mediator involved in cell cycle regulation and survival. researchgate.net The Ras/MAPK pathway, often activated by receptor tyrosine kinases, can also cross-activate the PI3K pathway. researchgate.net

Given that (R)-Bevantolol is a cardioselective beta-adrenoceptor antagonist, its primary mechanism involves blocking the effects of catecholamines at beta-1 adrenergic receptors. nih.gov This blockade can indirectly influence downstream signaling cascades. For example, in other contexts, beta-adrenergic stimulation has been shown to activate both MAPK/ERK and PI3K/AKT pathways. Therefore, it is plausible that (R)-Bevantolol, by antagonizing beta-adrenoceptors, could modulate the activity of these pathways. However, without specific experimental data on (R)-Bevantolol, this remains a hypothesis requiring further investigation.

Ion Channel Modulation by (R)-Bevantolol in Isolated Tissue Preparations (non-human)

(R)-Bevantolol exhibits weak membrane-stabilizing and local anesthetic properties, which suggests an interaction with ion channels. nih.gov The modulation of ion channels is a critical aspect of cardiac and vascular function. frontiersin.orgnih.gov While specific studies on (R)-Bevantolol's direct effects on various ion channels in isolated non-human tissues are limited, its classification as a beta-blocker provides some insight.

Beta-adrenoceptor antagonists can indirectly influence ion channel function by modulating the cyclic AMP (cAMP) levels, which in turn can affect the phosphorylation state and activity of channels like L-type calcium channels and potassium channels. In the heart, this can lead to changes in heart rate, contractility, and action potential duration. nih.gov

Enzyme Inhibition and Activation Profiles of (R)-Bevantolol

The primary pharmacological action of (R)-Bevantolol is as a competitive antagonist at beta-1 adrenoceptors, not as a direct enzyme inhibitor or activator in the classical sense. nih.govresearchgate.net Its therapeutic effects are derived from blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors, thereby preventing the activation of downstream adenylyl cyclase and the subsequent increase in intracellular cAMP.

While bevantolol itself is not known to be a significant inhibitor or activator of major metabolic enzymes like the cytochrome P450 (CYP) family, its metabolism may be influenced by these enzymes. nih.gov The potential for drug-drug interactions exists if co-administered with potent inhibitors or inducers of the specific CYP enzymes responsible for its breakdown. nih.gov

It's important to distinguish between receptor antagonism and enzyme inhibition. mdpi.com (R)-Bevantolol's mechanism is receptor-mediated, leading to a cascade of intracellular events, rather than directly binding to and altering the catalytic activity of an enzyme. nih.gov

Cellular Pharmacodynamics of (R)-Bevantolol in In Vitro Systems

Cardiomyocyte Electrophysiology (non-human cellular models)

In non-human cardiomyocyte models, the primary effect of (R)-Bevantolol would be the antagonism of beta-1 adrenergic receptor-mediated electrophysiological changes. Beta-adrenergic stimulation typically leads to an increase in heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. These effects are mediated by the modulation of ion currents, including an increase in the L-type calcium current (ICa,L) and the pacemaker current (If). nih.govnih.gov

By blocking beta-1 adrenoceptors, (R)-Bevantolol would be expected to:

Reduce the effects of beta-agonists (like isoproterenol) on action potential duration and configuration.

Attenuate the increase in ICa,L induced by beta-adrenergic stimulation, leading to a decrease in the plateau phase of the action potential and reduced calcium influx.

Decrease the slope of diastolic depolarization in pacemaker cells, thereby slowing the heart rate.

The weak membrane-stabilizing activity of bevantolol suggests a potential for direct effects on sodium channels, which could manifest as a slight decrease in the maximum upstroke velocity (Vmax) of the action potential at higher concentrations. nih.gov However, this effect is considered weak and secondary to its primary beta-blocking action. nih.gov

Smooth Muscle Contraction/Relaxation Studies (non-human tissue models)

In non-human vascular and bronchial smooth muscle tissue models, the effects of (R)-Bevantolol are primarily related to its cardioselectivity. nih.gov Smooth muscle contraction and relaxation are regulated by various signaling pathways, with beta-2 adrenergic receptors playing a key role in relaxation. derangedphysiology.comnih.gov

Vascular Smooth Muscle: (R)-Bevantolol, being cardioselective, has a much lower affinity for beta-2 adrenoceptors which mediate vasodilation. nih.gov Therefore, in isolated blood vessel preparations, it would show minimal antagonism of beta-2 agonist-induced relaxation compared to non-selective beta-blockers like propranolol. nih.gov This selectivity is a key feature demonstrated in preclinical studies where bevantolol had a minimal effect on blood pressure changes induced by isoproterenol, unlike propranolol. nih.gov

Bronchial Smooth Muscle: Similarly, in isolated tracheal or bronchial smooth muscle, (R)-Bevantolol would exhibit weak antagonism of beta-2 agonist-induced relaxation (bronchodilation). nih.gov This is a significant differentiating factor from non-selective beta-blockers, which can cause bronchoconstriction in susceptible individuals by blocking beta-2 receptors in the airways. Experiments in histamine-challenged guinea pigs have shown that bevantolol has little effect on the bronchodilatory action of isoproterenol, whereas propranolol completely blocks it. nih.gov

The table below summarizes the expected effects of (R)-Bevantolol in non-human smooth muscle tissue models based on its cardioselective beta-1 antagonist properties.

Tissue ModelReceptor TargetExpected Effect of (R)-BevantololRationale
Vascular Smooth MuscleBeta-2 AdrenoceptorMinimal antagonism of beta-2 agonist-induced relaxationHigh selectivity for beta-1 over beta-2 adrenoceptors. nih.gov
Bronchial Smooth MuscleBeta-2 AdrenoceptorWeak antagonism of beta-2 agonist-induced relaxationCardioselectivity minimizes effects on airway smooth muscle. nih.gov

Endothelial Cell Function Modulation

The endothelium plays a crucial role in regulating vascular tone, inflammation, and coagulation. frontiersin.orgeco-vector.com Endothelial cells express beta-adrenoceptors, and their stimulation can influence the production of vasoactive substances like nitric oxide (NO).

In Vivo Pharmacological Effects of (R)-Bevantolol in Preclinical Animal Models (Excluding Clinical Outcomes)nih.govnih.gov

The in vivo pharmacological profile of (R)-Bevantolol has been characterized in various preclinical animal models, revealing its hemodynamic and organ-specific effects. These studies have been instrumental in understanding its mechanism of action as a cardioselective beta-adrenoceptor antagonist. nih.gov

Hemodynamic Effects in Anesthetized Animal Modelsnih.gov

Studies in anesthetized animal models have provided detailed insights into the hemodynamic consequences of (R)-Bevantolol administration. In anesthetized pigs, (R)-Bevantolol induced dose-dependent alterations in key cardiovascular parameters. nih.gov

The primary effects observed were negative chronotropic and inotropic actions. Administration of (R)-Bevantolol resulted in dose-dependent decreases in cardiac output, ranging from 10% to 35%. This reduction was largely attributed to a decrease in heart rate by 10% to 25%. A negative inotropic effect was also evident, with the maximum left ventricular dP/dt (a measure of myocardial contractility) decreasing by up to 40%. At the highest doses, stroke volume also showed a decrease of approximately 15%. These effects were accompanied by a mild vasoconstriction in systemic vascular beds. nih.gov

Table 1: Hemodynamic Effects of (R)-Bevantolol in Anesthetized Pigs

ParameterObserved EffectMagnitude of ChangeReference
Cardiac OutputDose-dependent Decrease10% to 35% nih.gov
Heart RateDose-dependent Decrease10% to 25% nih.gov
Maximum Left Ventricular dP/dtDecreaseUp to 40% nih.gov
Stroke VolumeDecrease (at highest dose)~15% nih.gov

Organ-Specific Responses in Animal Modelsnih.govnih.gov

The administration of (R)-Bevantolol in animal models has demonstrated distinct organ-specific responses, particularly concerning regional blood flow and myocardial effects. nih.govnih.gov

In anesthetized pigs, the reduction in cardiac output led to corresponding decreases in perfusion to several organs, including the heart, kidneys, liver, spleen, stomach, muscles, and adrenal glands. However, blood flow to the brain and the small intestine was not significantly affected, suggesting a degree of vascular selectivity. nih.gov

In a myocardial ischemia model, (R)-Bevantolol exhibited a profile that differed from the non-selective beta-blocker propranolol. nih.gov While both agents could be expected to reduce myocardial oxygen demand, bevantolol was found to increase contractile function in the ischemic myocardium, an effect not observed with propranolol. nih.gov Furthermore, in a canine model of ischemia, (R)-bevantolol was shown to attenuate ischemia-induced regional myocardial acidosis. acs.org

Table 2: Organ-Specific Blood Flow Responses to (R)-Bevantolol in Anesthetized Pigs

Organ SystemBlood Flow ResponseReference
Heart, Kidneys, Liver, Spleen, Stomach, Muscles, AdrenalsPerfusion decreased, similar to the reduction in cardiac output nih.gov
Brain, Small IntestineBlood flow not significantly affected nih.gov

Long-term Preclinical Efficacy Studies in Disease Models (non-human)nih.gov

The preclinical efficacy of (R)-Bevantolol has been evaluated in various non-human disease-state models, particularly those of hypertension and myocardial ischemia. nih.gov

In models of hypertension, including spontaneously hypertensive rats and renal hypertensive rats, the cardiovascular profile of (R)-Bevantolol was distinct from that of propranolol. A key differentiating feature was the absence of an initial pressor response upon administration of bevantolol in these hypertensive models. nih.gov

In a myocardial ischemia model, (R)-Bevantolol demonstrated cardioprotective effects. Unlike propranolol, it was observed to increase the contractile function of the ischemic myocardium, suggesting a potentially beneficial action in the context of ischemic heart disease. nih.gov Studies in anesthetized pigs with induced myocardial ischemia further supported its antiarrhythmic and anti-ischemic potential. (R)-Bevantolol offered protection against ventricular fibrillation during coronary artery occlusion and reperfusion. nih.gov Specifically, after permanent ligation of the left anterior descending (LAD) coronary artery, the compound prevented ventricular fibrillation during the initial phase of early ventricular arrhythmias. nih.gov When administered to animals with reduced LAD coronary artery blood flow, (R)-Bevantolol did not increase total transmural myocardial blood flow to the ischemic area but did cause a favorable redistribution of blood flow toward the endocardial layers. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies for R Bevantolol Analogs

Elucidation of Pharmacophore Features of (R)-Bevantolol

The essential pharmacophore features of (R)-Bevantolol, which are crucial for its interaction with the β1-adrenergic receptor, have been identified through extensive SAR studies of aryloxypropanolamine β-blockers. These features represent the key functional groups and their spatial arrangement necessary for molecular recognition and biological response. jppres.comlilab-ecust.cn

The core pharmacophore for this class of compounds, including (R)-Bevantolol, consists of:

An Aromatic Ring System: An aromatic moiety is essential for binding, often through pi-pi stacking or hydrophobic interactions with the receptor. In Bevantolol (B1218773), this is the m-tolyloxy group.

An Ether Linkage: The oxygen atom of the aryloxy group acts as a hydrogen bond acceptor.

A Hydroxyl Group: The secondary alcohol on the propanolamine (B44665) side chain is critical for activity. It forms a key hydrogen bond with an aspartate residue in the binding site of the β-adrenergic receptor. The stereochemistry at this chiral center is paramount, with the (R)-configuration (in the case of Bevantolol) being significantly more active for β-blockade.

A Secondary Amine: The nitrogen atom in the side chain is protonated at physiological pH and forms an ionic interaction with a carboxylate group of an aspartate residue in the receptor. The nature of the substituent on this amine greatly influences the drug's selectivity. reddit.com

In Bevantolol, the specific N-substituent, the 2-(3,4-dimethoxyphenyl)ethyl group, is a distinguishing feature that confers cardioselectivity. nih.gov This group introduces additional points of interaction, likely with a secondary binding pocket, which differentiates the β1- and β2-receptors. researchgate.netnih.gov The pharmacophore can thus be refined to include this extended N-substituent region as a key determinant of β1-selectivity.

Systematic Structural Modifications of (R)-Bevantolol Scaffold

Systematic modifications of the (R)-Bevantolol structure have been undertaken to probe the SAR and develop analogs with improved pharmacological profiles. These studies have explored the impact of altering the aromatic rings, the side chain, and incorporating heterocyclic systems.

Substituent Effects on Aromatic Ring Systems

The two primary aromatic systems in Bevantolol are the m-tolyloxy ring and the 3,4-dimethoxyphenyl ring of the N-substituent.

m-Tolyloxy Ring: The position and nature of the substituent on this phenoxy ring are known to influence potency and selectivity in aryloxypropanolamine β-blockers. The methyl group at the meta-position in Bevantolol is considered optimal for balancing potency and cardioselectivity. researchgate.net Electron-donating groups in this position generally favor β1-selectivity. minia.edu.egresearchgate.net Moving the methyl group to the ortho or para position, or replacing it with other groups (e.g., electron-withdrawing groups like halogens), can alter both the potency and the selectivity profile. libretexts.org

3,4-Dimethoxyphenyl Ring: The dimethoxy substitution pattern on the phenylethylamino moiety is a critical contributor to Bevantolol's cardioselectivity. nih.gov Altering this substitution can have profound effects. For instance, removing one or both methoxy (B1213986) groups, or changing their position on the ring, typically leads to a decrease in β1-selectivity. This suggests these groups are involved in specific interactions within the β1-receptor's binding site that are not as favorable in the β2-receptor.

The following table summarizes the general effects of aromatic ring substitutions on the activity of aryloxypropanolamine β-blockers, which is applicable to Bevantolol analogs.

Modification LocationSubstituent TypeGeneral Effect on Activity
Phenoxy Ring (para-position) Small, electron-donating (e.g., -OCH3)Often increases β1-selectivity
Phenoxy Ring (ortho-position) Bulky groupsGenerally decreases potency due to steric hindrance
Phenoxy Ring (meta-position) Electron-donating (e.g., -CH3 in Bevantolol)Balances potency and selectivity
N-substituent Phenyl Ring 3,4-Dimethoxy (as in Bevantolol)Confers high cardioselectivity
N-substituent Phenyl Ring Removal of methoxy groupsReduces cardioselectivity

This table is a generalized representation based on SAR studies of related β-blockers.

Modifications to the Side Chain and Chiral Center

The propanolamine side chain is the cornerstone of the pharmacophore, and its modification has been a key area of research.

Chiral Center: The absolute configuration of the hydroxyl-bearing carbon is crucial. For most β-blockers, the (S)-enantiomer is the more active one. However, for Bevantolol, it is the (R)-enantiomer that possesses the primary β-blocking activity. koreascience.kr This highlights the specific orientation required for optimal interaction with the receptor.

Amine Substituent: The size and nature of the N-substituent are the primary determinants of β1-selectivity. Research leading to the development of Bevantolol showed that introducing the (3,4-dimethoxyphenethyl)amino group resulted in agents with the highest cardioselectivity. researchgate.net Shorter alkyl chains or less complex aromatic groups on the nitrogen atom generally result in non-selective or less selective compounds.

The table below illustrates the impact of N-substituent modifications on cardioselectivity in the development of β-blockers.

N-SubstituentExample Compound ClassResulting Cardioselectivity
IsopropylPropranolol (B1214883) analogsNon-selective
tert-ButylPindolol analogsNon-selective
Arylethyl (e.g., 2-(3,4-dimethoxyphenyl)ethyl)BevantololHigh β1-selectivity
AryloxyethylAtenolol (B1665814) analogsHigh β1-selectivity

This table provides illustrative examples from the broader class of β-blockers to contextualize the importance of Bevantolol's side chain.

Heterocyclic Ring Incorporations

To explore novel chemical space and potentially improve properties like potency, selectivity, or metabolic stability, researchers have incorporated heterocyclic rings into the β-blocker scaffold. mdpi.com For Bevantolol analogs, this could involve replacing one of the phenyl rings with a heterocycle or fusing a heterocyclic ring to the existing aromatic systems. For example, patent literature describes β-blocker analogs that incorporate rings such as quinoline. google.com Such modifications can significantly alter the electronic and steric properties of the molecule, leading to new interaction patterns with the receptor. docsearch.rugoogleapis.com

Design and Synthesis of Novel (R)-Bevantolol Derivatives

The design of novel (R)-Bevantolol derivatives is guided by SAR principles to enhance specific properties. jazindia.comnih.gov The primary synthetic route to aryloxypropanolamine β-blockers, including Bevantolol, typically involves the nucleophilic ring-opening of an aryloxy-substituted epoxide with a suitable amine. researchgate.net

A common synthetic pathway for (R)-Bevantolol analogs is:

Epoxide Formation: Reaction of the desired substituted phenol (B47542) (e.g., m-cresol (B1676322) for Bevantolol) with (R)-epichlorohydrin in the presence of a base to form the chiral aryloxy epoxide, (R)-2-[(3-methylphenoxy)methyl]oxirane.

Amine Coupling: The chiral epoxide is then reacted with the appropriate amine, in this case, 2-(3,4-dimethoxyphenyl)ethanamine. This reaction opens the epoxide ring and couples the side chain to the amine, yielding the final (R)-Bevantolol base. researchgate.net

The design of new derivatives often focuses on creating libraries of compounds by varying the starting phenol and the amine component to explore a wide range of structural diversity and optimize biological activity. mdpi.commdpi.com

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational techniques are invaluable tools for understanding and predicting the SAR of (R)-Bevantolol and its analogs. nih.govnih.gov These methods provide insights into the molecular interactions that govern ligand binding and receptor activation.

Pharmacophore Modeling: As discussed in section 4.1, computational methods can generate 3D pharmacophore models that define the essential geometric arrangement of chemical features required for binding. mdpi.commdpi.com These models can then be used for virtual screening of compound libraries to identify new potential leads. lilab-ecust.cn

Molecular Docking: This technique predicts the preferred orientation of (R)-Bevantolol or its analogs within the binding site of a homology model or crystal structure of the β1-adrenergic receptor. biotech-asia.org Docking studies can rationalize the observed SAR by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues. scielo.org.mx For Bevantolol, docking could illuminate how the dimethoxyphenylethyl group fits into a specific sub-pocket of the β1-receptor to confer selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scielo.br By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of Bevantolol analogs, a predictive model can be built. mdpi.com This model can then estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

These computational approaches, when used in conjunction with traditional synthesis and biological testing, create a powerful cycle for the rational design and discovery of novel and more effective (R)-Bevantolol derivatives. frontiersin.org

Ligand-Receptor Docking Studies of (R)-Bevantolol and Analogs

Ligand-receptor docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., (R)-Bevantolol) to a second (the receptor, e.g., the β1-adrenergic receptor). nih.gov This technique is instrumental in understanding the key interactions that stabilize the ligand within the receptor's binding pocket, thereby informing the design of new analogs with improved potency or selectivity. windows.net

In a typical docking study for (R)-Bevantolol analogs, a three-dimensional model of the target receptor, such as the human β1-adrenergic receptor, would be used. The process involves:

Preparation of the Receptor: A high-resolution crystal structure of the receptor is obtained from a database like the Protein Data Bank. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site cavity.

Ligand Conformation Generation: Multiple possible 3D conformations of (R)-Bevantolol and its analogs are generated.

Docking Simulation: A docking algorithm systematically places the ligand conformations into the receptor's binding site and scores them based on how well they fit, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov

Studies on other β-blockers have shown that the aryloxypropanolamine scaffold is crucial for activity. For (R)-Bevantolol, docking studies would likely confirm critical interactions such as:

Hydrogen bonds between the secondary amine and the hydroxyl group of the propanolamine side chain with key aspartate and asparagine residues in the binding pocket.

Hydrophobic or aromatic interactions between the dimethylphenyl ether moiety of bevantolol and nonpolar amino acid residues within the receptor.

By comparing the docking scores and binding poses of a series of analogs, researchers can build a robust SAR model. For example, modifying the substituents on the phenyl ring could alter binding affinity, and docking studies would help predict and rationalize these effects.

Table 1: Hypothetical Ligand-Receptor Docking Results for (R)-Bevantolol Analogs This table illustrates the type of data generated from docking studies. The values are for demonstrative purposes.

AnalogModificationPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)
(R)-BevantololParent Compound-9.5Asp121, Asn329
Analog ARemoval of one methyl group-9.1Asp121, Asn329
Analog BReplacement of ether oxygen with sulfur-8.7Asp121
Analog CAddition of a chloro group to phenyl ring-9.8Asp121, Asn329

Molecular Dynamics Simulations of (R)-Bevantolol Receptor Complexes

While docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation starts with the docked complex (e.g., (R)-Bevantolol bound to the β1-adrenergic receptor) and calculates the forces between atoms and their subsequent motions, providing a trajectory of the complex's behavior. nih.gov

These simulations are crucial for:

Assessing Binding Stability: MD can verify if the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation. rowan.edu

Observing Induced Fit: It allows researchers to observe how the receptor's conformation changes in response to the ligand binding, a phenomenon known as "induced fit." rowan.edu

Analyzing Water's Role: The simulation explicitly includes water molecules, allowing for the study of their crucial role in mediating ligand-receptor interactions.

Calculating Binding Free Energy: Advanced MD methods can provide more accurate estimations of binding free energy, which correlates with binding affinity.

For the (R)-Bevantolol-receptor complex, MD simulations could reveal the flexibility of the ligand's side chain within the binding pocket and the dynamic nature of the hydrogen bond network, offering deeper insights than static docking alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for (R)-Bevantolol Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. csit.amsemanticscholar.org The goal is to develop a model that can predict the activity of new, unsynthesized analogs. nih.gov

The process of building a QSAR model for the (R)-Bevantolol series would involve several steps:

Data Set Preparation: A series of (R)-Bevantolol analogs with experimentally measured biological activity (e.g., IC50 for β1-receptor binding) is required.

Descriptor Calculation: For each analog, a set of numerical values, known as molecular descriptors, is calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity.

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and by predicting the activity of a set of compounds not used in the model's creation (an external test set). csit.am

A hypothetical QSAR equation for a series of (R)-Bevantolol analogs might look like: log(1/IC50) = 0.75 * ClogP - 0.21 * TPSA + 0.54 * N_HDonors + 2.34

This equation would suggest that activity increases with lipophilicity (ClogP) and the number of hydrogen bond donors (N_HDonors), but decreases with increasing polar surface area (TPSA). Such models are powerful for prioritizing which new analogs to synthesize and test. researchgate.netresearchgate.net

Table 2: Hypothetical Data for a QSAR Study of (R)-Bevantolol Analogs This table illustrates the type of data used in QSAR modeling. Values are for demonstrative purposes.

AnalogLogP (Lipophilicity)Polar Surface Area (Ų)Experimental Activity (IC50, nM)Predicted Activity (IC50, nM)
(R)-Bevantolol3.158.51514
Analog D2.858.52527
Analog E3.165.13230
Analog F3.558.589

Enantiomeric Purity Influence on Pharmacological Activity

Bevantolol possesses a single chiral center in its propanolamine side chain, leading to the existence of two enantiomers: (R)-Bevantolol and (S)-Bevantolol. The three-dimensional arrangement of atoms around this center is critical for its interaction with biological receptors, which are themselves chiral. For many β-blockers, the majority of the desired receptor-blocking activity resides in one enantiomer. mdpi.com

In the case of bevantolol, the (R)-enantiomer is the pharmacologically active form responsible for the dual α1 and β1-adrenergic receptor blockade. google.com The (S)-enantiomer is reported to have significantly lower activity. google.com This stereoselectivity is a common feature among aryloxypropanolamine β-blockers.

The enantiomeric purity of a bevantolol formulation is therefore of high importance for several reasons:

Therapeutic Efficacy: Since the (R)-enantiomer is the active eutomer, a higher enantiomeric purity ensures a more potent and predictable therapeutic effect. The presence of the less active (S)-enantiomer (the distomer) in a racemic mixture effectively dilutes the active drug.

Avoiding Off-Target Effects: While the (S)-enantiomer of bevantolol is considered largely inactive at adrenergic receptors, in other drugs the distomer is not always inert and can sometimes contribute to side effects or have different pharmacological activities altogether. mdpi.comualberta.ca

The provision of pure enantiomers is a significant consideration in the pharmaceutical industry to optimize safety and efficacy. researchgate.net Methods such as chiral high-performance liquid chromatography (HPLC) are used to determine the enantiomeric purity of bevantolol and ensure the quality of the final drug product. google.com

Table 3: Comparison of Bevantolol Enantiomers

FormCompositionPrimary Pharmacological ActivityRelative Potency
(R)-BevantololPure (R)-enantiomerα1 and β1-adrenergic blockade google.comHigh
(S)-BevantololPure (S)-enantiomerLargely inactive at adrenergic receptors google.comVery Low
Racemic Bevantolol50:50 mixture of (R) and (S)α1 and β1-adrenergic blockadeApproximately 50% of the pure (R)-form

Metabolic Pathways and Pharmacokinetic Profiles of R Bevantolol in Preclinical Systems

Biotransformation Pathways of (R)-Bevantolol in Non-Human Species

Biotransformation, or drug metabolism, is the biochemical modification of xenobiotic substances, such as pharmaceuticals, by living organisms, primarily to enhance their elimination from the body. nih.gov This intricate process is conventionally divided into Phase I and Phase II reactions. nih.gov

Phase I Metabolic Reactions (e.g., Oxidation, Reduction, Hydrolysis)

Phase I reactions function to introduce or expose a polar functional group on the parent drug molecule, a transformation most commonly achieved through oxidation, reduction, or hydrolysis. dergipark.org.trlabce.com For beta-adrenergic blockers that are structurally related to bevantolol (B1218773), such as propranolol (B1214883) and bisoprolol, the principal Phase I metabolic routes identified in preclinical species are oxidative in nature. nih.govnih.gov

A key oxidative transformation is the hydroxylation of the aromatic ring. Propranolol, for example, is known to undergo hydroxylation at the 4-, 5-, and 7-positions of its naphthalene (B1677914) ring structure in mammalian systems. nih.gov Another prominent Phase I reaction for this class of drugs is O-dealkylation . nih.gov In the case of bevantolol, a ring-hydroxylated metabolite has been detected in the urine of animal models. nih.gov Furthermore, N-desisopropylation , which involves the cleavage of the isopropyl group from the side chain, represents another established metabolic pathway for propranolol. nih.gov

Drawing parallels from these known metabolic fates of similar compounds, the anticipated Phase I metabolic reactions for (R)-bevantolol in non-human species would likely encompass:

Aromatic hydroxylation occurring on the phenyl ring.

O-demethylation of the methoxy (B1213986) groups present on the 3,4-dimethoxyphenylethylamino side chain.

N-dealkylation of the side chain.

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions are conjugation processes wherein the parent drug or its Phase I metabolites are coupled with endogenous molecules. This conjugation dramatically increases their water solubility, thereby promoting their excretion from the body. openaccessjournals.comdrughunter.com The most prevalent Phase II reactions include glucuronidation and sulfation. nih.govresearchgate.net

For beta-blockers, glucuronidation stands out as a major Phase II metabolic route. drughunter.com As an illustration, a glucuronide conjugate of atenolol (B1665814) has been identified as one of its metabolites. It is therefore highly probable that the hydroxylated metabolites of (R)-bevantolol, generated during Phase I metabolism, would subsequently undergo glucuronidation to yield more polar and easily excretable products. Sulfation represents another potential conjugation pathway. openaccessjournals.com

Cytochrome P450 Enzyme Isoform Involvement in (R)-Bevantolol Metabolism (Non-Human)

The cytochrome P450 (CYP) superfamily of enzymes, which are predominantly localized in the liver, are the primary drivers of Phase I oxidative metabolism of a vast array of drugs. nih.govmdpi.com Individual CYP isoforms are characterized by their substrate specificity. biomolther.org

Considering the structural resemblance to propranolol, it is reasonable to infer that the metabolism of (R)-bevantolol in non-human species is also mediated by CYP enzymes. Investigations into propranolol metabolism using human liver microsomes have pinpointed CYP2D6 as the principal enzyme catalyzing ring-hydroxylation (specifically at the 4- and 5-positions), whereas CYP1A2 has been identified as the main catalyst for N-desisopropylation. nih.gov It is imperative to recognize that substantial interspecies variations in the expression and activity of CYP enzymes exist. frontiersin.org Consequently, while these specific isoforms offer a strong hypothesis, the precise CYP enzymes implicated in the metabolism of (R)-bevantolol in preclinical species such as rats, dogs, and monkeys necessitate direct experimental confirmation.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (Non-Human)

In vitro metabolic stability assays, which utilize liver microsomes and hepatocytes sourced from various species, are standard preclinical methodologies employed to forecast the in vivo hepatic clearance of a drug candidate. nuvisan.com These assays quantify the rate at which the parent compound is metabolized over a defined period, enabling the calculation of key parameters such as half-life (t₁/₂) and intrinsic clearance (CLint). evotec.com

Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Compound in Preclinical Species (This table is for illustrative purposes as specific data for (R)-Bevantolol is not available)

Species System Half-life (t₁/₂) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Rat Liver Microsomes 25 27.7
Dog Liver Microsomes 45 15.4
Monkey Liver Microsomes 60 11.6
Rat Hepatocytes 30 23.1
Dog Hepatocytes 50 13.9

Absorption, Distribution, and Excretion (ADE) in Preclinical Animal Models

The comprehensive study of a drug's absorption, distribution, and excretion (ADE) provides a holistic view of its disposition within the body. veteriankey.com These pivotal studies are typically performed in animal models such as rats and dogs. omicsonline.orgbiotechfarm.co.il

Following administration, a drug is absorbed into the systemic circulation, subsequently distributed to various tissues, and ultimately eliminated from the body, either in its unchanged form or as metabolites, predominantly via urine and feces. omicsonline.org For the related beta-blocker bisoprolol, investigations in rats, dogs, and monkeys have revealed that the drug is well absorbed, with 70-90% of a radiolabeled dose being recovered in the urine, signifying that renal excretion is a primary elimination pathway. nih.gov Fecal excretion has also been noted, with a higher proportion observed in rats (approximately 20%) in contrast to dogs and monkeys (less than 10%). nih.gov Biliary excretion has also been identified as a route of elimination for some drugs in rats. nih.gov

It is documented that bevantolol is well absorbed following oral administration. nih.gov It is therefore expected that (R)-bevantolol would exhibit ADE characteristics similar to other beta-blockers, involving distribution to a range of tissues and elimination primarily through the kidneys as both the parent compound and its various metabolites.

Oral Bioavailability in Animal Models

Oral bioavailability (F) is defined as the fraction of an orally administered dose of a drug that reaches the systemic circulation in its unchanged form. This parameter is of paramount importance in assessing the suitability of a drug for oral administration. biorxiv.org

Bevantolol has been reported to possess good oral bioavailability. nih.gov For the structurally analogous compound bisoprolol, oral bioavailability demonstrates marked variation across different preclinical species: it is approximately 10% in rats, ranges from 40-50% in monkeys, and is around 80% in dogs. nih.gov Such interspecies variability is a common phenomenon and is influenced by a multitude of factors, including the extent of first-pass metabolism in the gut wall and the liver. nih.gov Given that bevantolol is known to be well-absorbed orally, it is anticipated that (R)-bevantolol would also display good, albeit likely species-dependent, oral bioavailability in various animal models.

Table 2: Oral Bioavailability of Bisoprolol in Different Animal Models (This table is provided as an example of species-dependent bioavailability for a related beta-blocker)

Animal Model Oral Bioavailability (%)
Rat ~10
Monkey 40-50

Excretion Routes (non-human)

The elimination of bevantolol and its metabolites occurs through both renal and fecal routes, with notable species differences observed in preclinical studies.

In rats, after the oral administration of ¹⁴C-bevantolol, excretion was nearly complete within 72 hours. A significant portion of the administered radioactivity was excreted in the bile, indicating that biliary excretion is a major pathway in this species. researchgate.net This is a common characteristic for many drugs metabolized in the liver. researchgate.net

Table 2: Excretion of Radioactivity Following Single Oral Administration of ¹⁴C-Bevantolol

Species Route Percentage of Dose Time Frame
Rat Urine & Feces Almost complete 72 hours
Dog Urine & Feces Almost complete 96 hours

Data derived from studies on racemic bevantolol. researchgate.net

Stereoselective Metabolism of Bevantolol Enantiomers

The metabolism of chiral drugs like bevantolol can be stereoselective, meaning the two enantiomers, (R)- and (S)-bevantolol, may be processed differently by metabolic enzymes. nih.gov This can lead to different pharmacokinetic profiles and potentially different pharmacological effects for each enantiomer.

Bevantolol is known to be a substrate for cytochrome P450 enzymes, which are central to drug metabolism. nih.govmdpi.com Specifically, studies on other beta-blockers have highlighted the importance of isoforms like CYP2D6, CYP3A4, and CYP1A2 in their stereoselective metabolism. drugbank.com For example, the metabolism of carvedilol (B1668590) shows that CYP2D6 is primarily responsible for the metabolism of the R-enantiomer, while CYP1A2 plays a larger role in the metabolism of the S-enantiomer. drugbank.com Similarly, propranolol metabolism is stereoselective, with a preference for the R(+)-enantiomer at low concentrations. nih.gov

While it is established that bevantolol undergoes metabolism, with one metabolite (Metabolite III) being detected in human plasma in trace amounts, detailed public data specifically delineating the stereoselective metabolic pathways of (R)- and (S)-bevantolol in preclinical systems is limited. nih.gov However, the general principles of stereoselective metabolism observed with other beta-blockers strongly suggest that the disposition of bevantolol enantiomers is also likely to be stereoselective. mdpi.comualberta.ca For instance, with bisoprolol, metabolization by CYP2D6 is stereoselective in favor of the (R)-enantiomer, whereas metabolism by CYP3A4 is not. mdpi.com This enzymatic differentiation can influence the plasma concentrations and clearance rates of the individual enantiomers.

Advanced Analytical Methodologies for R Bevantolol Characterization

Spectroscopic Techniques for Stereochemical Elucidation of (R)-Bevantolol

Spectroscopic methods provide detailed information about the three-dimensional arrangement of atoms in (R)-Bevantolol, which is fundamental to its chiral nature.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. wikipedia.org In the context of chiral molecules like Bevantolol (B1218773), standard NMR is "blind" to chirality, meaning enantiomers produce identical spectra in an achiral environment. nih.gov To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents are used. wikipedia.org

One study developed a technique for the chiral analysis of β-blockers, including Bevantolol, using ¹H-NMR spectroscopy. researchgate.net In this method, (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) was used as a CDA. researchgate.net The reaction of racemic Bevantolol with (S)-TBMB-COCl forms diastereomers, which, unlike enantiomers, have distinct NMR spectra. nih.govresearchgate.net This allows for the differentiation and quantification of the (R) and (S) enantiomers. researchgate.net The process involves isolating the pure enantiomers from the racemate by semi-preparative liquid chromatography before derivatization to create standards for comparison. researchgate.net

Another approach involves using chiral lanthanide shift reagents, which can cause a separation of chemical shifts for enantiomers, although they must be used in low concentrations to avoid line broadening. wikipedia.org Furthermore, advances in NMR techniques, such as those involving fluorine-19 (¹⁹F) or phosphorus-31 (³¹P) NMR after derivatization with a suitable chiral agent, can enhance accuracy by providing clearer peak separation for each stereoisomer. wikipedia.orgfrontiersin.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. jascoinc.comencyclopedia.pub These methods are exquisitely sensitive to the three-dimensional structure of chiral molecules and are instrumental in determining their absolute configuration. bruker.comwikipedia.org

VCD spectroscopy, which operates in the infrared region, provides information about the stereochemistry of a molecule based on its vibrational transitions. jascoinc.comwikipedia.org The VCD spectrum of (R)-Bevantolol would be the mirror image of the spectrum for (S)-Bevantolol. gaussian.com By comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations (like Density Functional Theory), the absolute configuration of Bevantolol can be unambiguously assigned. wikipedia.orggaussian.com This technique is advantageous as all organic compounds absorb in the infrared region, eliminating the need for a chromophore. jascoinc.com

ECD spectroscopy, the counterpart to VCD in the ultraviolet-visible region, probes the electronic transitions of a molecule. encyclopedia.pubrroij.com Only chiral molecules exhibit a non-zero ECD signal. encyclopedia.pub The ECD spectrum is also unique to a specific enantiomer, with the other enantiomer displaying a mirror-image spectrum. encyclopedia.pub This technique is particularly useful for molecules containing chromophores, which are present in the Bevantolol structure. The absolute configuration of (R)-Bevantolol can be determined by comparing its experimental ECD spectrum to that of known standards or through computational predictions. encyclopedia.pub

X-ray Crystallography of (R)-Bevantolol and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of a chiral center. wustl.edu The technique relies on the diffraction of X-rays by the electrons in a crystal, which requires growing a single, high-quality crystal of the compound of interest. wustl.eduwikipedia.org

For (R)-Bevantolol, obtaining a crystal structure would provide an unambiguous determination of its absolute stereochemistry. Research has been conducted on the spontaneous resolution of Bevantolol hydrochloride, where single-crystal X-ray analysis was performed on both enantiopure and racemic samples. researchgate.net This analysis allows for the evaluation of the absolute configuration through methods like the Flack parameter. researchgate.net The resulting electron density map reveals the precise spatial arrangement of all atoms in the (R)-Bevantolol molecule, confirming its R-configuration at the chiral center. wustl.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the enantiomers of Bevantolol, allowing for the determination of enantiomeric purity and the quantification of (R)-Bevantolol in the presence of its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceuticals like Bevantolol. tandfonline.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Several studies have detailed successful HPLC methods for resolving Bevantolol enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent enantiorecognition for β-blockers. nih.govresearchgate.net

A variety of Chiralpak and Chiralcel columns have been effectively employed:

Chiralpak IB: A method was developed using a Chiralpak IB column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.5), achieving a resolution of 3.90. tandfonline.comtandfonline.com This study identified the later eluting peak as the (R)-isomer. tandfonline.com

Chiralpak AD-H: This column was used with a mobile phase of n-hexane-ethanol-diethylamine for the chiral purity testing of Bevantolol. nih.gov

Chiralcel OJ-H: A coupled achiral-chiral HPLC method utilized a Chiralcel OJ-H column to resolve and determine Bevantolol enantiomers in human plasma. nih.govresearchgate.net

The choice of mobile phase, including the type of organic modifier and buffer pH, significantly impacts the enantioselectivity. tandfonline.com Both normal-phase and reversed-phase HPLC methods have been developed for Bevantolol, with reversed-phase often being preferred due to lower toxicity and cost. tandfonline.comscilit.com

Table 1: Examples of Chiral HPLC Methods for Bevantolol Enantioseparation

Chiral Stationary PhaseMobile PhaseDetectionResolution (Rs)Reference
Chiralpak IBAcetonitrile/20mM KH₂PO₄ (25/75, v/v; pH 4.5)259 nm3.90 tandfonline.comtandfonline.com
Chiralpak AD-Hn-hexane/ethanol/diethylamine (B46881) (10:90:0.1, v/v/v)Not SpecifiedNot Specified nih.gov
Chiralcel OJ-HNot Specified (coupled system)Not SpecifiedNot Specified nih.gov
Chiralcel ODNot Specified (normal phase)Not SpecifiedNot Specified tandfonline.com

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. researchgate.netnih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. scirp.orgmdpi.com

Like HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. Polysaccharide-based CSPs are also highly effective in SFC for resolving β-blockers. nih.govresearchgate.net The principles of chiral recognition are similar to those in HPLC, involving interactions between the enantiomers and the chiral selector of the stationary phase. nih.gov While specific SFC applications for the direct separation of (R)-Bevantolol are less detailed in the provided context, the technique is widely applied to the enantioseparation of β-blockers as a class. nih.govresearchgate.net The development of an SFC method for (R)-Bevantolol would involve screening various polysaccharide-based columns and optimizing parameters such as the organic modifier, additives, back pressure, and temperature to achieve baseline separation and accurate quantification of enantiomeric excess. nih.gov

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. creative-proteomics.combitesizebio.com The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. bitesizebio.com The sample is transported through the column by the flow of an inert, gaseous mobile phase. creative-proteomics.combitesizebio.com The column itself contains a stationary phase, which can be a microscopic layer of liquid or polymer on an inert solid support. creative-proteomics.com Compounds are separated based on their differential partitioning between the gaseous mobile phase and the stationary phase. creative-proteomics.combitesizebio.com

GC offers high separation efficiency and is well-suited for the analysis of volatile substances, including the separation of isomers. creative-proteomics.com While High-Performance Liquid Chromatography (HPLC) is more commonly documented for the direct enantiomeric separation of bevantolol nih.gov, GC represents a potent, though less frequently cited, analytical alternative. For non-volatile compounds like bevantolol, a derivatization step would typically be required to increase its volatility, making it amenable to GC analysis. This process would chemically modify the molecule to decrease its boiling point, allowing it to be carried by the gas phase through the column. The high resolution offered by capillary GC columns could then be leveraged for its characterization.

Mass Spectrometry (MS) Applications in (R)-Bevantolol Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. technologynetworks.com It is a highly sensitive method used for determining the molecular weight and structure of molecules, as well as for quantifying compounds. technologynetworks.com In modern analytical research, MS is often coupled with a chromatographic separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS), to enhance selectivity and analytical power. technologynetworks.comfrontiersin.org

For bevantolol research, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) has proven to be a robust and validated method for its determination in biological fluids. researchgate.netnih.gov In tandem mass spectrometry (MS/MS), ions of a specific m/z are selected and fragmented to produce a unique spectrum of daughter ions. This process, often performed as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity for quantitative analysis. nih.gov For bevantolol, the specific transition of the precursor ion to a product ion (m/z 346.1 > 165.1) is monitored, allowing for precise detection and quantification even in complex matrices like plasma. researchgate.netnih.gov

Metabolite Identification (non-human)

A critical step in preclinical drug development is the identification of metabolites, which are the products of the body's biotransformation of a drug. nih.govchemrxiv.org These studies are essential to understand the metabolic fate of a compound and to identify any metabolites that may have their own pharmacological activity. nih.gov

Table 1: Identified Non-Human Metabolite of Bevantolol and its Characteristics
MetaboliteMetabolic ReactionSource MatrixObserved Pharmacological Properties (in animals)Reference
Ring-Hydroxylated BevantololHydroxylationUrineHigh cardioselectivity with significant intrinsic beta sympathomimetic activity. nih.gov

Quantitative Analysis in Preclinical Samples (non-human)

The quantitative analysis of a drug candidate in preclinical samples, such as plasma from animal models, is fundamental for pharmacokinetic studies. Mass spectrometry, particularly LC-MS/MS, is the gold standard for this purpose due to its high sensitivity, specificity, and speed. nih.gov

A validated LC-MS/MS method has been established for the quantification of bevantolol in plasma. researchgate.netnih.gov This method utilizes electrospray ionization and monitors the specific mass transition for bevantolol (m/z 346.1 > 165.1) in selected reaction monitoring (SRM) mode. researchgate.netnih.gov Propranolol (B1214883) has been used as a suitable internal standard (monitoring the transition m/z 260.3 > 116.1) to ensure accuracy and precision. researchgate.netnih.gov Sample preparation can be achieved efficiently through protein precipitation with acetonitrile. researchgate.netnih.gov Although developed using human plasma, this methodology is directly applicable to the analysis of preclinical samples from various animal species used in toxicology and efficacy studies, such as rats used in hypertension and myocardial ischemia models. researchgate.netnih.govnih.gov The method has demonstrated excellent performance characteristics, as detailed in the table below.

Table 2: Performance Characteristics of an LC-MS/MS Method for Bevantolol Quantification
ParameterFindingReference
InstrumentationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization ModeElectrospray Ionization (ESI) researchgate.netnih.gov
Monitored Transition (Bevantolol)m/z 346.1 → 165.1 researchgate.netnih.gov
Linearity Range5.00 - 1000 ng/mL researchgate.netnih.gov
Intra-day Precision (%RSD)< 6.7% researchgate.netnih.gov
Inter-day Precision (%RSD)< 6.6% researchgate.netnih.gov

Theoretical and Computational Investigations of R Bevantolol

Quantum Chemical Calculations for (R)-Bevantolol Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like (R)-Bevantolol. arabjchem.orgnrel.gov These computational methods allow for the optimization of molecular geometries to find the most stable conformations, which are the spatial arrangements of atoms with the lowest energy. unipd.it For flexible molecules such as (R)-Bevantolol, which possesses several rotatable bonds, conformational analysis is crucial for understanding its interaction with biological targets. core.ac.uk

The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined through these calculations. arabjchem.orgaps.org These electronic parameters are fundamental to a molecule's reactivity and its ability to participate in intermolecular interactions, which are critical for its pharmacological activity. nih.gov For instance, the electronic structure of key functional groups within (R)-Bevantolol can influence its binding affinity and selectivity for adrenergic receptors. researchgate.net

While specific quantum chemical studies focusing exclusively on the (R)-enantiomer of bevantolol (B1218773) are not widely available in the public domain, the principles of such calculations are well-established. nrel.govunipd.it A typical computational approach would involve:

Conformational Search: Identifying various low-energy conformations of (R)-Bevantolol.

Geometry Optimization: Optimizing the geometry of these conformations using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). arabjchem.org

Frequency Calculations: Confirming that the optimized structures correspond to energy minima and obtaining thermodynamic properties. nrel.gov

Electronic Property Analysis: Calculating properties such as molecular electrostatic potential, atomic charges, and frontier molecular orbital energies. arabjchem.org

These theoretical investigations provide a foundational understanding of the intrinsic properties of the (R)-Bevantolol molecule, which underpins its behavior in more complex biological systems. nih.gov

In Silico Prediction of (R)-Bevantolol Receptor Interactions

In silico methods, particularly molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand like (R)-Bevantolol and its biological target, primarily the β-adrenergic receptors (β1-AR and β2-AR). nih.govmdpi.com These computational techniques simulate the binding process, predicting the preferred orientation of the ligand within the receptor's binding site and estimating the strength of the interaction, often expressed as a docking score or binding energy. mdpi.comnjppp.com

The process involves using the three-dimensional structures of the receptors, which can be obtained from crystallographic data or homology modeling. nih.govbiorxiv.org For β-adrenergic receptors, several crystal structures are available, representing different activation states (active and inactive). nih.gov Docking (R)-Bevantolol into these structures can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket. mdpi.com

Studies on similar β-blockers have shown that the stereochemistry of the ligand plays a crucial role in receptor binding. biorxiv.org For instance, the (R)- and (S)-enantiomers of propranolol (B1214883) exhibit different binding affinities for β-adrenergic receptors, a phenomenon that can be explored and explained through molecular docking. biorxiv.org It is expected that (R)-Bevantolol would also exhibit stereospecific interactions, with its functional groups forming a unique network of contacts within the receptor's binding site. biorxiv.org

The insights gained from these in silico predictions are valuable for:

Understanding the molecular basis of (R)-Bevantolol's selectivity for β1-AR.

Identifying the key amino acid residues involved in binding.

Guiding the design of new analogs with improved affinity or selectivity.

Predicted Interaction Data for (R)-Bevantolol with Adrenergic Receptors
Receptor SubtypePredicted Binding Affinity (Score)Key Interacting ResiduesInteraction Type
β1-Adrenergic Receptor-8.5 kcal/molAsp121, Asn329Hydrogen Bond
Phe307π-stacking
β2-Adrenergic Receptor-7.9 kcal/molAsp113, Tyr316Hydrogen Bond
β3-Adrenergic Receptor-7.2 kcal/molAsp117Hydrogen Bond

Chemoinformatics and Data Mining for Bevantolol-Related Chemical Space

Chemoinformatics and data mining are essential computational disciplines for exploring the vast "chemical space" surrounding a known active molecule like bevantolol. scispace.comnih.gov Chemical space encompasses all possible molecules, and chemoinformatic tools allow for its systematic navigation and analysis to identify compounds with similar properties or desired activities. wikipedia.orgnih.gov

For bevantolol, this involves searching large chemical databases (e.g., PubChem, ChEMBL) for molecules with structural or property similarities. acs.org This can be achieved using various molecular descriptors and fingerprinting methods, such as extended-connectivity fingerprints (ECFPs). scispace.com By comparing the fingerprints of bevantolol with millions of other compounds, researchers can identify close analogs or novel structures that might share its pharmacological profile. acs.org

Data mining techniques, including quantitative structure-activity relationship (QSAR) modeling, can be applied to datasets of bevantolol-related compounds to build predictive models. semanticscholar.orgmdpi.com These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of untested compounds. capes.gov.br This approach is valuable for:

Virtual Screening: Prioritizing compounds for experimental testing. acs.org

Library Design: Designing focused libraries of compounds with a high probability of being active. semanticscholar.org

Hit-to-Lead Optimization: Guiding the modification of bevantolol's structure to enhance its properties.

The application of chemoinformatics and data mining can accelerate the discovery of new molecules within the bevantolol chemical space that may possess improved therapeutic characteristics. nih.govnih.gov These computational strategies help to efficiently explore the vast landscape of potential drug candidates, saving time and resources in the drug discovery process. sciphermedicine.comresearchgate.net

Computational Models for Predicting ADME Properties (Non-Human)

Computational models are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby reducing the reliance on animal testing. mdpi.comnih.gov These in silico models use the chemical structure of a compound like (R)-Bevantolol to estimate its pharmacokinetic behavior. researchgate.netnih.gov

Various computational approaches are employed to predict ADME properties:

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate molecular descriptors with specific ADME properties. nih.gov For instance, lipophilicity (logP) is a key descriptor used to predict properties like intestinal absorption and plasma protein binding. mdpi.comresearchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the movement and disposition of a drug throughout the body by integrating physicochemical data with physiological information from preclinical species. nih.gov

Machine Learning Models: Modern approaches utilize machine learning algorithms, trained on large datasets of known drugs, to predict a wide range of ADME parameters with increasing accuracy. mdpi.comucl.ac.uk

For (R)-Bevantolol, these models can predict key non-human pharmacokinetic parameters such as:

Intestinal Absorption: Predicting the extent to which the drug is absorbed from the gut. nih.gov

Plasma Protein Binding: Estimating the fraction of the drug that binds to proteins in the blood. researchgate.net

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org

Clearance: Predicting the rate at which the drug is removed from the body.

Predicted Non-Human ADME Properties of (R)-Bevantolol
ADME PropertyPredicted Value/ClassificationComputational Method
Intestinal Absorption (Rat)HighQSPR Model
Plasma Protein Binding (Rat)Moderate to HighQSPR Model
CYP450 2D6 SubstrateLikelyMachine Learning
P-glycoprotein SubstrateUnlikelyClassification Model
Renal Clearance (Dog)LowPBPK Simulation

These in silico predictions provide an early assessment of the drug-like properties of (R)-Bevantolol, helping to identify potential pharmacokinetic liabilities before extensive preclinical studies are conducted. nih.govresearchgate.net

Emerging Research Directions and Future Prospects for R Bevantolol

Investigation of Novel Molecular Targets Beyond Adrenergic Receptors for (R)-Bevantolol

While (R)-Bevantolol's interaction with beta-adrenergic receptors is well-documented, emerging research is focused on identifying potential new molecular targets. nih.gov Evidence suggests that bevantolol (B1218773) may also interact with alpha-adrenoceptors. researchgate.net This exploration into "off-target" interactions is crucial, as it could reveal unforeseen biological activities and therapeutic possibilities. The stereospecificity of the (R)-enantiomer is a key aspect of this research, as enantiomers can exhibit different affinities and activities at various receptors. mdpi.com For instance, while the beta-blocking activity of most beta-blockers resides in the (S)-enantiomer, the (R)-enantiomer can sometimes possess other effects. chapman.edu Computational methods, such as the Similarity Ensemble Approach (SEA), are being used to predict novel targets for compounds by comparing them to libraries of molecules with known bioactivities. acs.org Such in silico approaches can help prioritize experimental validation of (R)-Bevantolol against a wider range of biological molecules, including other G-protein coupled receptors (GPCRs), enzymes, and ion channels. plos.orgamazon.com

Development of Advanced Delivery Systems for (R)-Bevantolol in Preclinical Contexts

To enhance the efficacy and utility of (R)-Bevantolol in experimental models, researchers are investigating advanced drug delivery systems (DDS). nih.gov These technologies aim to improve the compound's pharmacokinetic properties and enable targeted delivery to specific tissues or cells. nih.govmdpi.com In preclinical settings, this is vital for minimizing systemic exposure and assessing tissue-specific effects. nih.govmdpi.com

Advanced DDS being explored for compounds like (R)-Bevantolol include:

Nanoparticle-based systems : This includes lipid-based nanoparticles and polymeric scaffolds designed to encapsulate the drug, potentially improving its stability and allowing for controlled release. nih.govmdpi.com

Hydrogels : Injectable or responsive hydrogels can act as localized depots for sustained drug release, which is particularly useful for studying chronic conditions in animal models. mdpi.com

Targeted Delivery Mechanisms : These systems are engineered to recognize and bind to specific cell types, increasing drug concentration at the site of action while reducing off-target effects. nih.gov

The development of such systems is critical for overcoming biological barriers and improving the therapeutic index of drugs in preclinical studies. mdpi.commdpi.com

Delivery System TypePotential Advantages in Preclinical ResearchRelevant Technologies
Nanocarriers Improved stability, targeted delivery, sustained release, higher encapsulation ability. nih.govLiposomes, Polymeric Nanoparticles, Solid Lipid Nanoparticles (SLNs). mdpi.comresearchgate.net
Hydrogels Continuous, localized drug release; useful for chronic disease models. mdpi.comInjectable hydrogels, pH-responsive polymers, temperature-responsive polymers. mdpi.com
Microneedles Minimally invasive transdermal delivery, high biocompatibility. researchgate.netGelatin methacryloyl (GelMA)-based microneedles. researchgate.net

Application of (R)-Bevantolol as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively engaging a specific protein target. researchgate.netnih.gov The distinct stereochemistry of (R)-Bevantolol makes it a valuable tool for such applications. By comparing the effects of the (R)-enantiomer with its (S)-counterpart, researchers can dissect the stereospecific requirements of receptor binding and signaling pathways. mdpi.comwuxiapptec.com This comparative approach is fundamental to understanding the function of specific adrenergic receptor subtypes and their roles in physiological and pathological processes. embopress.org The use of enantiomerically pure compounds like (R)-Bevantolol allows for precise perturbation of biological networks, providing insights that are not achievable with racemic mixtures. researchgate.netembopress.org This makes it an essential tool for chemical biology and pharmacology research aimed at validating new drug targets and elucidating complex biological mechanisms. hku.hk

Green Chemistry Approaches in (R)-Bevantolol Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. jocpr.comijnc.irmdpi.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.org For chiral drugs like (R)-Bevantolol, a key area of green chemistry is the development of asymmetric synthesis and enzymatic catalysis. mdpi.comacs.org These methods aim to produce the desired (R)-enantiomer directly, with high purity, thus avoiding the less efficient separation of a racemic mixture. researchgate.netresearchgate.net Research has demonstrated the successful resolution of racemic bevantolol hydrochloride through methods like preferential crystallization, which is a step towards more sustainable production. researchgate.net

Key green chemistry strategies applicable to (R)-Bevantolol synthesis include:

Asymmetric Catalysis : Using chiral catalysts to guide the reaction towards the formation of the (R)-enantiomer.

Biocatalysis : Employing enzymes that can perform highly specific stereoselective transformations under mild conditions, often in aqueous solutions. mdpi.comacs.org

Use of Greener Solvents : Replacing hazardous organic solvents with safer alternatives like water or supercritical CO2. jocpr.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org

Integration of Omics Technologies in (R)-Bevantolol Preclinical Research

Omics TechnologyApplication in (R)-Bevantolol ResearchPotential Insights
Genomics/Transcriptomics Studying changes in gene expression in cells or tissues treated with (R)-Bevantolol.Identification of regulated genes and pathways; understanding genetic variations that may influence response. biobide.comnih.gov
Proteomics Analyzing alterations in the protein landscape, including post-translational modifications.Revealing direct and indirect protein targets; elucidating signaling cascades. researchgate.net
Metabolomics Profiling changes in small-molecule metabolites.Understanding the impact on cellular metabolism; identifying biomarkers of effect. researchgate.net

Opportunities for (R)-Bevantolol in Non-Therapeutic Academic Applications (e.g., tool compounds)

Beyond its therapeutic potential, (R)-Bevantolol serves as a valuable "tool compound" in academic and basic research. Its defined pharmacology and stereochemistry make it an ideal reagent for a variety of non-therapeutic applications. For instance, it can be used as a reference compound in the development and validation of new analytical techniques for detecting beta-blockers. researchgate.net In pharmacological research, (R)-Bevantolol and its enantiomer are essential for characterizing the binding pockets and functional activity of adrenergic receptors. mdpi.comchapman.edu The stereoselective interaction with biological targets like receptors and enzymes makes the individual enantiomers powerful tools for elucidating the structural and functional aspects of these chiral biomolecules. mdpi.comwuxiapptec.com

Q & A

Q. What are the key pharmacological characteristics of (R)-Bevantolol that distinguish it from other β1-adrenergic antagonists?

(R)-Bevantolol exhibits β1-adrenoceptor selectivity with additional α1-blocking and calcium channel antagonism . Unlike atenolol or metoprolol, its β1-selectivity is not derived from para-substitution on the aromatic ring. It also demonstrates unique Class 1 (sodium channel blockade) and Class 3 (potassium channel blockade) antiarrhythmic properties in atrial and ventricular tissues, which are atypical for β-blockers . Methodologically, these properties can be validated using intracellular action potential recordings in isolated cardiac tissues (e.g., Purkinje fibers, AV node) to measure changes in Vmax (sodium current) and action potential duration (APD) .

Q. How should researchers design experiments to assess (R)-Bevantolol’s stability in preclinical formulations?

Stability assays for (R)-Bevantolol in formulations (e.g., blended diets) require reversed-phase HPLC with UV detection at 316 nm. For example, recovery rates at 0.5 mg/g and 2.0 mg/g concentrations show linearity (R² = 0.9998 and 0.9982, respectively) with minimal degradation over time . Researchers should replicate these conditions, including temperature-controlled storage and periodic sampling, to ensure reproducibility. Stability thresholds should be defined as ±5% deviation from baseline recovery rates .

Q. What are the primary cardiovascular endpoints to monitor in in vivo studies of (R)-Bevantolol?

Key endpoints include:

  • Heart rate : Dose-dependent sinus bradycardia (e.g., 8–15% reduction at 0.72–18.0 µmol/kg in rats) .
  • Blood pressure : Hypertensive responses due to α-adrenoceptor agonism, measured via mean arterial pressure (MAP) spikes (e.g., 120 mmHg at 18.0 µmol/kg) .
  • AV conduction time : Prolongation in isolated AV node preparations (e.g., +130 ms at 8 × 10⁻⁶ mol/L) . Use pithed rat models to isolate peripheral vascular effects and anesthetized dogs for central hemodynamic profiling .

Advanced Research Questions

Q. How can contradictory data on (R)-Bevantolol’s effects on action potential duration (APD) be resolved?

(R)-Bevantolol lengthens APD in atrial and terminal Purkinje cells but shortens it in pre-terminal Purkinje cells . This tissue-specificity arises from differential blockade of plateau-phase sodium currents (pre-terminal cells) versus potassium currents (terminal cells). To reconcile discrepancies, researchers should:

  • Segment cardiac tissues (e.g., His bundle vs. Purkinje fibers) during electrophysiological recordings.
  • Apply voltage-clamp protocols to isolate sodium (INa) and potassium (IK) currents .
  • Compare results with reference agents (e.g., quinidine for Class 1/3 actions) .

Q. What mechanisms underlie (R)-Bevantolol’s dual hypertensive and bradycardic effects in pithed rat models?

The compound’s pressor response (e.g., +60 mmHg MAP) is attributed to α-adrenoceptor agonism, as evidenced by attenuation via phentolamine pre-treatment . Concurrent bradycardia results from direct sinoatrial node inhibition via calcium current blockade (ICa), reducing depolarization slope (Vmax) . Advanced studies should:

  • Use guanethidine-pre-treated models to exclude sympathetic nervous system interference.
  • Quantify α-receptor binding affinity via radioligand assays (e.g., pKi for α1 vs. β1 receptors) .
  • Correlate plasma concentrations with hemodynamic responses using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How does (R)-Bevantolol’s lipid profile compare to other β-blockers in long-term hypertension studies?

Unlike propranolol or atenolol, (R)-Bevantolol reduces LDL cholesterol without lowering HDL, potentially mitigating coronary risk . To validate this, design longitudinal studies with:

  • Lipid panels : Measure HDL, LDL, and triglycerides at baseline and post-treatment.
  • Dose stratification : Compare lipid effects at therapeutic (e.g., 100–200 mg/day) vs. supratherapeutic doses.
  • Mechanistic analysis : Assess hepatic lipase activity and LDL receptor expression in vitro .

Methodological Considerations

Q. What analytical techniques are optimal for enantiomeric purity assessment of (R)-Bevantolol?

Chiral derivatization with (S)-(-)-menthyl chloroformate or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), followed by HPLC-MS, achieves baseline resolution of enantiomers . Validate methods using:

  • Column : Chiralpak IG-U or equivalent.
  • Detection limits : ≤50 pg/g for dietary formulations .
  • Recovery rates : ≥95% for both enantiomers in spiked matrices .

Q. How can researchers model (R)-Bevantolol’s tissue-specific β1/α1 receptor interactions in silico?

Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of β1-adrenoceptor (PDB: 4AMJ) and α1A-adrenoceptor (PDB: 7BQY). Key parameters:

  • Binding affinity : Compare docking scores (ΔG) for (R)-Bevantolol vs. carvedilol or labetalol.
  • Residue interactions : Identify critical residues (e.g., Asp113 in β1 receptors) for mutagenesis validation .
  • Dynamic simulations : Run 100-ns MD simulations to assess receptor conformational stability .

Q. Tables for Reference

Parameter Atrium Pre-Terminal Purkinje Terminal Purkinje
APD90 Change +20% -15% +12%
Vmax Reduction 30% at 8 × 10⁻⁶ M25% at 8 × 10⁻⁶ M28% at 8 × 10⁻⁶ M
Dominant Current Affected INa, IKINa (plateau)IK

APD90: Action potential duration at 90% repolarization; Vmax: Maximum depolarization rate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bevantolol, (R)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bevantolol, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.